molecular formula C18H22FNO4 B5535409 4-[(1R*,3S*)-1,3-dihydroxy-7-azaspiro[3.5]non-7-yl]-1-(4-fluorophenyl)-4-oxobutan-1-one

4-[(1R*,3S*)-1,3-dihydroxy-7-azaspiro[3.5]non-7-yl]-1-(4-fluorophenyl)-4-oxobutan-1-one

Cat. No. B5535409
M. Wt: 335.4 g/mol
InChI Key: ZNOXYVIWPQEYMI-IYBDPMFKSA-N
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Description

This compound belongs to a class of chemicals known for their potential in various biochemical applications. Its structure includes a 7-azaspiro[3.5]non-7-yl core, a 4-fluorophenyl group, and a 4-oxobutan-1-one moiety, making it a candidate for further pharmacological study.

Synthesis Analysis

The synthesis of related compounds typically involves the design and execution of novel synthetic pathways that aim to achieve high selectivity and yield. For example, compounds with azaspiro structures have been synthesized through routes that involve careful planning of reaction sequences to introduce the desired functional groups in a stepwise and efficient manner (Odagiri et al., 2013).

Molecular Structure Analysis

The molecular structure of such compounds is characterized by the presence of spirocyclic motifs and fluorinated aromatic units. X-ray crystallography and NMR spectroscopy are commonly employed to determine absolute configurations and to confirm the stereochemistry of the synthesized molecules (Kimura et al., 1994).

Chemical Reactions and Properties

Compounds like 4-[(1R*,3S*)-1,3-dihydroxy-7-azaspiro[3.5]non-7-yl]-1-(4-fluorophenyl)-4-oxobutan-1-one undergo various chemical reactions based on their functional groups. These can include hydrolysis, acylation, and bromocyclization, providing a range of derivatives with potentially different biological activities (Belikov et al., 2013).

Physical Properties Analysis

The physical properties such as solubility, melting point, and crystallinity are crucial for understanding the compound's behavior in biological systems. These properties are influenced by the molecular structure and can affect the compound's bioavailability and stability.

Chemical Properties Analysis

Chemical properties include reactivity towards other compounds, stability under various conditions, and the compound's ability to participate in specific biochemical interactions. The presence of a fluorophenyl group can enhance the molecule's lipophilicity, potentially affecting its pharmacokinetic profile (Rosenblum et al., 1998).

properties

IUPAC Name

1-[(1S,3R)-1,3-dihydroxy-7-azaspiro[3.5]nonan-7-yl]-4-(4-fluorophenyl)butane-1,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22FNO4/c19-13-3-1-12(2-4-13)14(21)5-6-17(24)20-9-7-18(8-10-20)15(22)11-16(18)23/h1-4,15-16,22-23H,5-11H2/t15-,16+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNOXYVIWPQEYMI-IYBDPMFKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC12C(CC2O)O)C(=O)CCC(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CCC12[C@@H](C[C@@H]2O)O)C(=O)CCC(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22FNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[(1R*,3S*)-1,3-dihydroxy-7-azaspiro[3.5]non-7-yl]-1-(4-fluorophenyl)-4-oxobutan-1-one

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